molecular formula C10H14ClNO B2926191 1-(Benzylamino)propan-2-one hydrochloride CAS No. 39261-88-6

1-(Benzylamino)propan-2-one hydrochloride

Cat. No.: B2926191
CAS No.: 39261-88-6
M. Wt: 199.68
InChI Key: PQZMASLLUOXYCW-UHFFFAOYSA-N
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Description

1-(Benzylamino)propan-2-one hydrochloride is an organic compound with the molecular formula C10H13NO·HCl. It is a hydrochloride salt form of 1-(benzylamino)propan-2-one, which is a derivative of propanone. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

1-(Benzylamino)propan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzylamino)propan-2-one hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with propanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)propan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

1-(Benzylamino)propan-2-one hydrochloride can be compared with other similar compounds, such as:

    1-(Benzylamino)propan-2-ol: A related compound with a hydroxyl group instead of a ketone.

    1-(Phenylamino)propan-2-one: Similar structure but with a phenyl group instead of a benzyl group.

    N-Benzyl-N-methylpropan-2-amine: A derivative with a methyl group on the nitrogen atom.

Uniqueness: this compound is unique due to its specific structural features and reactivity. The presence of the benzylamino group and the ketone functionality allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

1-(benzylamino)propan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-9(12)7-11-8-10-5-3-2-4-6-10;/h2-6,11H,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZMASLLUOXYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39261-88-6
Record name 1-(benzylamino)propan-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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